Therapeutic Window and MDR Reversal Efficacy: NA-382 vs. Staurosporine in P388/ADR Cells
In P388/ADR adriamycin-resistant murine leukemia cells, NA-382 achieved complete reversal of vinblastine (VBL) resistance at a non-cytotoxic concentration, whereas staurosporine exhibited cytotoxicity at all concentrations required for P-glycoprotein inhibition, precluding any combination benefit with VBL [1]. NA-382 dose-dependently increased intracellular VBL accumulation and inhibited VBL efflux in the resistant cells with a potency higher than that of staurosporine [1].
| Evidence Dimension | Cytotoxicity and MDR reversal in P388/ADR vs. P388/S cells |
|---|---|
| Target Compound Data | NA-382: non-cytotoxic to P388/S cells at concentrations that completely reversed VBL resistance in P388/ADR; dose-dependent increase in VBL accumulation and efflux inhibition. |
| Comparator Or Baseline | Staurosporine: cytotoxic at all P-gp-inhibitory concentrations; could not be combined with VBL. Lower potency in VBL accumulation/efflux assays. |
| Quantified Difference | NA-382 uniquely enables complete VBL resistance reversal without cytotoxicity; staurosporine fails to achieve any therapeutic window. |
| Conditions | P388/ADR and drug-sensitive P388/S murine leukemia cell lines; in vitro cytotoxicity and [³H]vinblastine accumulation/efflux assays (Miyamoto et al., Cancer Lett. 1992). |
Why This Matters
For researchers procuring an MDR reversal agent, NA-382 is the only staurosporine derivative that can be used in combination chemotherapy protocols without intrinsic cytotoxicity confounding the results.
- [1] Miyamoto K, Wakusawa S, Inoko K, Takagi K, Koyama M. Reversal of vinblastine resistance by a new staurosporine derivative, NA-382, in P388/ADR cells. Cancer Lett. 1992 Jun 15;64(2):177-83. doi:10.1016/0304-3835(92)90079-b. PMID: 1351792. View Source
